Pyridazine, 3-methyl-4-phenyl-, 1-oxide

Description

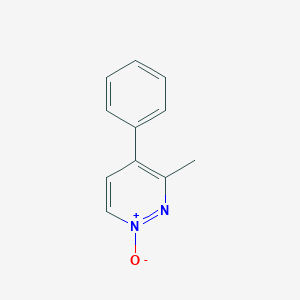

Pyridazine, 3-methyl-4-phenyl-, 1-oxide is a nitrogen-containing heterocyclic compound characterized by a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a methyl group at position 3, a phenyl group at position 4, and an oxygen atom at the 1-position via an N-oxide moiety. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and agrochemical research. Pyridazine derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

CAS No. |

185557-32-8 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-methyl-1-oxido-4-phenylpyridazin-1-ium |

InChI |

InChI=1S/C11H10N2O/c1-9-11(7-8-13(14)12-9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

GQJAUFIVYUPPQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C[N+](=N1)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3-methyl-4-phenyl-, 1-oxide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters, followed by oxidation to introduce the oxide functionality . The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the pyridazine ring, followed by functionalization to introduce the methyl and phenyl groups, and finally oxidation to form the 1-oxide .

Chemical Reactions Analysis

Types of Reactions: Pyridazine, 3-methyl-4-phenyl-, 1-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized pyridazine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Pyridazine, 3-methyl-4-phenyl-, 1-oxide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Pyridazine, 3-methyl-4-phenyl-, 1-oxide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation . The exact pathways and targets can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Table 1: Structural Comparison of Pyridazine Derivatives

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| Pyridazine, 3-methyl-4-phenyl-, 1-oxide | Pyridazine | 3-methyl, 4-phenyl, 1-oxide | N-oxide, aromatic rings |

| Pyridachlometyl | Pyridazine | Chloromethyl, aromatic | Chlorine, methyl |

| 3-Amino-4-methyl-6-phenylpyridazine | Pyridazine | 3-amino, 4-methyl, 6-phenyl | Amino, aromatic |

| Pyrimidine derivatives | Pyrimidine (two meta N atoms) | Variable | Varies by application |

| Pyrazine derivatives | Pyrazine (two para N atoms) | Variable | Varies by application |

Key Observations :

- Nitrogen Arrangement : The pyridazine core (adjacent nitrogen atoms) differs from pyrimidine (meta N atoms) and pyrazine (para N atoms), leading to distinct electronic environments. This arrangement increases the electron-deficient nature of pyridazine, enhancing its reactivity in electrophilic substitutions compared to pyrimidine .

- In contrast, pyridachlometyl (a fungicidal pyridazine) features a chloromethyl group, which enhances electrophilic interactions with biological targets .

Key Insights :

- Safety Profile : Pyridazine derivatives like compound 7a exhibit reduced gastric toxicity compared to NSAIDs (e.g., diclofenac), suggesting that N-oxide modifications may mitigate side effects .

- Antimicrobial Potency: Non-classical pyridazine bioisosteres demonstrate enhanced antibacterial activity (MIC 2–8 µg/mL) compared to classical analogs, likely due to improved membrane penetration .

- Antifungal Specificity : Pyridachlometyl’s unique chloromethyl group enables targeted fungicidal action without cross-resistance, highlighting the role of substituents in overcoming drug resistance .

Physicochemical and Reactivity Comparisons

Table 3: Physicochemical Properties

| Property | This compound | Pyridazine 7a | Pyrimidine Derivatives |

|---|---|---|---|

| LogP (Lipophilicity) | Moderate (N-oxide reduces hydrophobicity) | Low | Variable (often higher) |

| Solubility | High (due to N-oxide) | Moderate | Generally lower |

| Reactivity | Electrophilic at C5/C6 positions | Similar | Lower due to N arrangement |

Reactivity Notes:

- The N-oxide group in this compound increases polarity and stabilizes charge-transfer interactions, which is advantageous in drug design .

- Pyridazine derivatives undergo regioselective alkylation and cross-coupling reactions at C3 and C4 positions, enabling tailored modifications for target-specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.